REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][NH2:4].[C:5]([NH:8][C:9]1[C:10](=[O:23])[C:11]2[C:16]([C:17](=[O:22])[C:18]=1NCC)=[CH:15][CH:14]=[CH:13][CH:12]=2)(=O)[CH3:6]>C(O)=O>[Cl:1][CH2:2][CH2:3][N:4]1[C:18]2[C:17](=[O:22])[C:16]3[C:11]([C:10](=[O:23])[C:9]=2[N:8]=[C:5]1[CH3:6])=[CH:12][CH:13]=[CH:14][CH:15]=3
|
Name
|
43
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C(C2=CC=CC=C2C(C1NCC)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (CHCl3, silica gel)
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1C(=NC2=C1C(C1=CC=CC=C1C2=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |